Methyl 3-chloro-4,5-dihydroxybenzoate
CAS No.: 132496-77-6
Cat. No.: VC21308446
Molecular Formula: C8H7ClO4
Molecular Weight: 202.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132496-77-6 |
---|---|
Molecular Formula | C8H7ClO4 |
Molecular Weight | 202.59 g/mol |
IUPAC Name | methyl 3-chloro-4,5-dihydroxybenzoate |
Standard InChI | InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3 |
Standard InChI Key | SWRZROKGZUCAQN-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)O |
Canonical SMILES | COC(=O)C1=CC(=C(C(=C1)Cl)O)O |
Introduction
Chemical Properties and Structure
Methyl 3-chloro-4,5-dihydroxybenzoate possesses several distinctive physicochemical properties that contribute to its reactivity and potential applications. The molecular structure features a benzoate core with specific functional group substitutions that define its chemical behavior.
Physical and Chemical Characteristics
The compound exhibits the following physicochemical parameters:
Property | Value |
---|---|
Molecular Formula | C₈H₇ClO₄ |
Molecular Weight | 202.59200 g/mol |
Exact Mass | 202.00300 |
Polar Surface Area (PSA) | 66.76000 |
LogP | 1.53780 |
HS Code | 2918290000 |
Table 1: Physicochemical properties of Methyl 3-chloro-4,5-dihydroxybenzoate
The LogP value of 1.53780 indicates moderate lipophilicity, suggesting potential for cell membrane permeability while maintaining some water solubility. This balanced property is advantageous for biological applications as it may facilitate absorption and distribution within biological systems.
Structural Features and Reactivity
The structural arrangement of Methyl 3-chloro-4,5-dihydroxybenzoate contributes significantly to its chemical reactivity. The presence of two hydroxyl groups at the 4 and 5 positions creates a catechol-like moiety that can participate in hydrogen bonding and electron donation. The chlorine atom at the 3-position introduces electron-withdrawing effects that influence the electron density distribution across the aromatic ring.
These structural features are expected to influence its:
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Antioxidant capacity through the catechol group
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Reactivity in electrophilic and nucleophilic substitution reactions
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Stability under various pH conditions
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Binding affinity to biological targets
Comparative Analysis with Related Compounds
A comparative analysis of Methyl 3-chloro-4,5-dihydroxybenzoate with structurally related compounds provides valuable context for understanding its unique properties and potential applications.
Structural Analogues
Table 2: Comparison of Methyl 3-chloro-4,5-dihydroxybenzoate with related compounds:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
Methyl 3-chloro-4,5-dihydroxybenzoate | C₈H₇ClO₄ | 202.59 g/mol | Base compound with Cl at position 3 |
Methyl 3-bromo-4,5-dihydroxybenzoate | C₈H₇BrO₄ | 247.04 g/mol | Br instead of Cl at position 3 |
Methyl 3-chloro-4-hydroxybenzoate | C₈H₇ClO₃ | 186.59 g/mol | Missing OH group at position 5 |
Methyl 3-chloro-4-hydroxy-5-methoxybenzoate | C₉H₉ClO₄ | 216.62 g/mol | OCH₃ instead of OH at position 5 |
Structure-Activity Relationships
The different substituents on these related compounds are likely to influence their:
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Lipophilicity and membrane permeability
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Antioxidant capacity
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Binding affinity to protein targets
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Metabolic stability
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Toxicity profiles
The presence of two adjacent hydroxyl groups in Methyl 3-chloro-4,5-dihydroxybenzoate (forming a catechol moiety) is particularly significant, as catechols are known for their pronounced antioxidant activities but can also undergo oxidation to form reactive quinones.
Current Research Status
Research Gaps
Current knowledge gaps that warrant further investigation include:
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Comprehensive pharmacokinetic and pharmacodynamic profiles
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Specific molecular targets and binding mechanisms
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Structure-activity relationships with systematically varied substituents
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Potential synergistic effects with other bioactive compounds
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Long-term safety and toxicity profiles
Emerging Research Directions
Based on studies of related compounds, emerging research directions may include:
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Detailed evaluation of anti-inflammatory mechanisms
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Exploration of antioxidant properties and free radical scavenging capacity
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Investigation of potential antimicrobial activities
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Assessment of efficacy in animal models of inflammatory diseases
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Development of improved synthetic routes for large-scale production
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